Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate
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Overview
Description
Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethoxy group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the difluoroethoxy moiety.
Ethylation: The ethyl group is typically introduced through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Methyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The difluoroethoxy group can be replaced by other nucleophiles under suitable conditions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical modifications makes it a versatile scaffold for the design of new drugs.
Industry
In the industrial sector, this compound may find applications in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity. Additionally, it could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoroethoxy group and the pyrazole ring are likely key features that influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-5-yl]amino]acetate: Similar structure but with a substitution at a different position on the pyrazole ring.
Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Uniqueness
Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethoxy group, in particular, may enhance its stability and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N3O3/c1-3-15-5-7(13-4-9(16)17-2)10(14-15)18-6-8(11)12/h5,8,13H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKMUTYQRORKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC(F)F)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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